molecular formula C18H26N2O2 B5155458 ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate

ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate

Cat. No. B5155458
M. Wt: 302.4 g/mol
InChI Key: BVYKKUURSMZYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate, also known as TAN-67, is a synthetic compound that has been extensively studied for its potential use in the treatment of addiction and pain.

Mechanism of Action

Ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate acts on the mu-opioid receptor, a protein that is involved in the modulation of pain and reward pathways in the brain. ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate is a partial agonist of the mu-opioid receptor, meaning that it activates the receptor to a lesser extent than traditional opioid drugs such as morphine. This property may make ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate less addictive and have fewer side effects than traditional opioids.
Biochemical and Physiological Effects:
ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate has been shown to produce analgesia, or pain relief, in animal models of acute and chronic pain. Additionally, ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate has been shown to reduce drug-seeking behavior and drug-induced reinstatement of drug-seeking behavior in rats trained to self-administer cocaine and heroin.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate may have fewer side effects than traditional opioid drugs, making it a safer alternative for use in lab experiments. One limitation of using ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate is that it is a synthetic compound and may be more expensive to produce than natural compounds.

Future Directions

There are several future directions for the study of ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate. One area of research is the potential use of ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate in the treatment of opioid addiction. Additionally, ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate may have potential as a treatment for other types of addiction, such as nicotine addiction. Further research is also needed to determine the optimal dosing and administration of ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate for the treatment of pain and addiction. Finally, the development of new compounds based on the structure of ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate may lead to the discovery of more effective and safer treatments for pain and addiction.

Synthesis Methods

Ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate is synthesized through a multi-step process that involves the reaction of 1,2,3,4-tetrahydro-1-naphthalenylamine with piperidine-4-carboxylic acid ethyl ester. The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

Ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate has been extensively studied for its potential use in the treatment of addiction and pain. In preclinical studies, ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine and heroin. Additionally, ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate has been shown to reduce pain sensitivity in animal models of chronic pain.

properties

IUPAC Name

ethyl 4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-2-22-18(21)20-12-10-15(11-13-20)19-17-9-5-7-14-6-3-4-8-16(14)17/h3-4,6,8,15,17,19H,2,5,7,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYKKUURSMZYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.